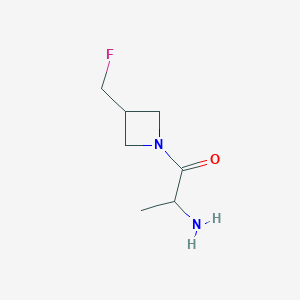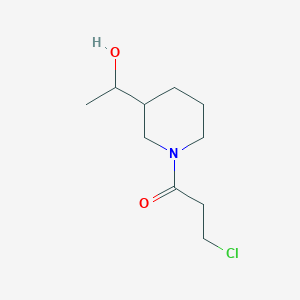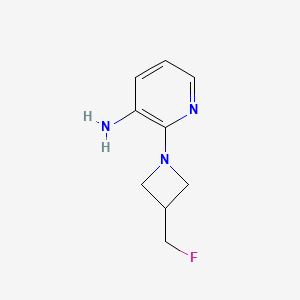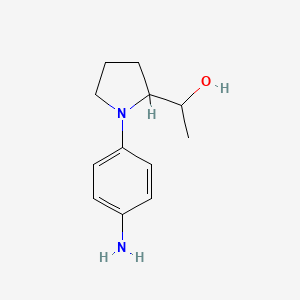
1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . The compound also contains an aminophenyl group, which is a phenyl group with an amino substituent .
Synthesis Analysis
The synthesis of compounds similar to “1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” often involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates . These intermediates are then reduced to form the final product .
Molecular Structure Analysis
The molecular structure of “1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” is characterized by a pyrrolidine ring and an aminophenyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .
Chemical Reactions Analysis
The chemical reactivity of “1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” and similar compounds is often explored through the synthesis of various heterocyclic systems . These reactions can lead to the formation of novel biologically active compounds .
Wissenschaftliche Forschungsanwendungen
Medicine: Potential Therapeutic Agent
This compound has shown promise in medical research as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, potentially leading to new treatments for diseases. However, specific applications in medicine are still under investigation and require further clinical trials .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this molecule could be used to study enzyme-substrate interactions due to its unique structural features. It may act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms and aiding in the development of enzyme-based assays .
Pharmacology: Drug Development
Pharmacologically, “1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” could be a precursor in the synthesis of novel pharmacophores. Its aminophenyl moiety is a common feature in many pharmacologically active compounds, suggesting its utility in drug development .
Organic Synthesis: Intermediate for Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its reactive sites make it a versatile building block for constructing larger, more intricate structures, which are often needed in synthetic organic chemistry .
Analytical Chemistry: Calibration Standards
In analytical chemistry, this compound could be used as a calibration standard in chromatographic analysis due to its well-defined properties. It can help in the quantification and identification of similar compounds in complex mixtures .
Materials Science: Functional Material Synthesis
Lastly, in materials science, the compound’s molecular structure could be utilized in the synthesis of functional materials, such as organic semiconductors or photovoltaic cells. Its phenyl and pyrrolidinyl groups may contribute to desirable electronic properties .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, are known to interact with a variety of biological targets . These targets often play crucial roles in various biological processes, including enzymatic reactions and signal transduction pathways .
Mode of Action
It’s known that the compound can form a dimeric copper (ii) complex in the presence of copper (ii) bromide and 3-hydroxyflavone . Both the 3-hydroxyflavonolate and 2-(1H-pyrrol-1-yl)ethanolate ligands are bound to the copper (II) atom in a κ2-bonding mode . This suggests that the compound may interact with its targets through similar complex formation.
Biochemical Pathways
The formation of a dimeric copper (ii) complex suggests potential involvement in pathways related to copper metabolism and enzymatic reactions involving copper .
Result of Action
The formation of a dimeric copper (ii) complex suggests that the compound may influence cellular processes involving copper, potentially leading to changes in enzymatic activity or signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other molecules (like copper (ii) bromide and 3-hydroxyflavone) can potentially affect the compound’s ability to form complexes and interact with its targets .
Zukünftige Richtungen
The future directions for research on “1-(1-(4-Aminophenyl)pyrrolidin-2-yl)ethan-1-ol” and similar compounds could involve further exploration of their biological activity and potential therapeutic applications. For example, 1-(pyridin-4-yl)pyrrolidin-2-one derivatives have been suggested as a promising starting point for the identification of novel antimalarial prophylactic agents .
Eigenschaften
IUPAC Name |
1-[1-(4-aminophenyl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(15)12-3-2-8-14(12)11-6-4-10(13)5-7-11/h4-7,9,12,15H,2-3,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHNDIUKANLSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





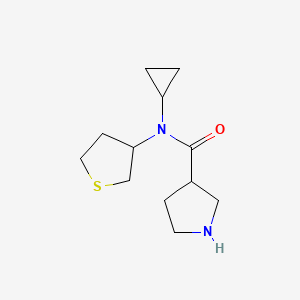
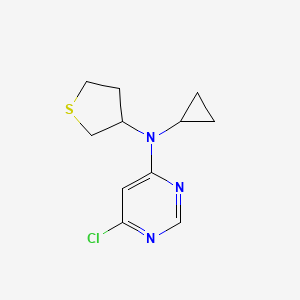

![1-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477690.png)
![3-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1477691.png)
![8-(2-Hydroxyethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477692.png)
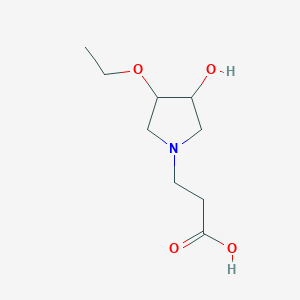
![2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477696.png)
![3-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propan-1-one](/img/structure/B1477701.png)
